

ortho quinone absorption spectrum UV Vis data

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Compound Focus: 1,2-Benzoquinone

CAS No.: 583-63-1

Cat. No.: S568630

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UV-Vis Spectral Data for ortho-Benzoquinone

The following data is compiled by the National Institute of Standards and Technology (NIST) for *o*-Benzoquinone [1].

Property	Value / Description
CAS Registry Number	583-63-1 [1]
Molecular Formula	C ₆ H ₄ O ₂ [1]
Molecular Weight	108.0948 g/mol [1]
Source	Nagakura and Kuboyama, 1954 [1]
Instrument	Beckman DU [1]
Digitized Spectrum	Available on the NIST Webbook site [1]

The digitized spectrum on NIST shows a single, broad absorption band in the UV region. The **absorption maximum (λ_{max})** occurs at approximately **388 nm** [1]. The spectrum does not extend into the visible light range (400-800 nm), which is consistent with the compound not being deeply colored.

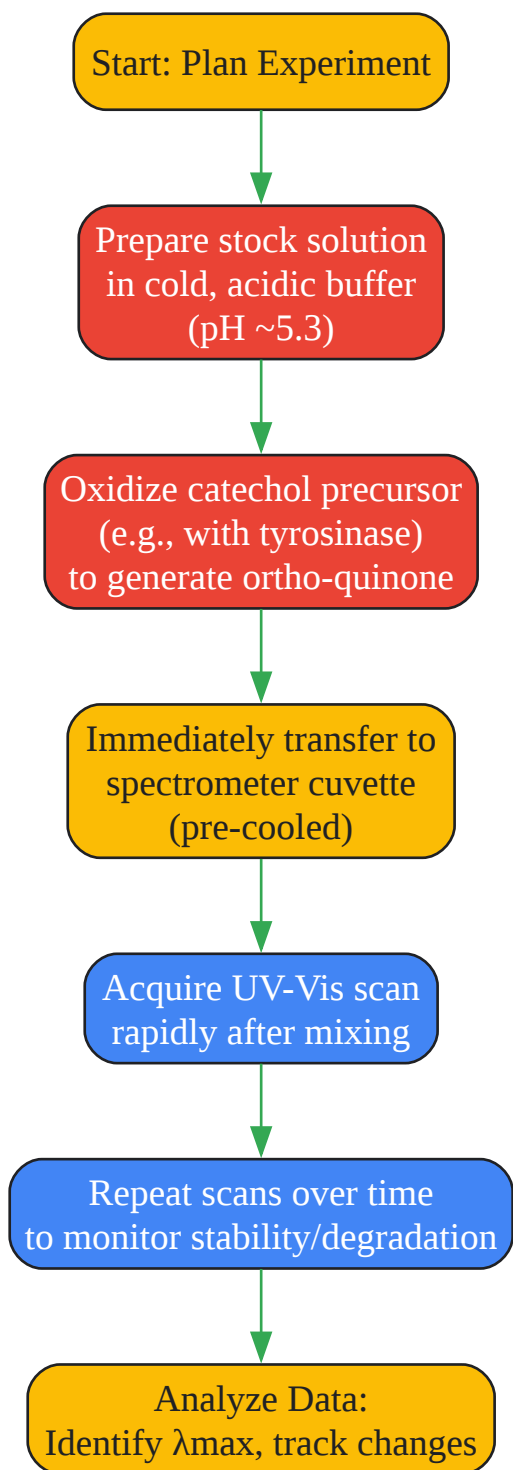
Experimental Context and Stability

Understanding the experimental context is crucial for interpreting this data and designing new experiments.

- **Spectrometer Basics:** UV-Visible spectroscopy measures the absorption of light by a sample. The molar absorptivity (ϵ) reflects both the size of the light-absorbing group (chromophore) and the probability that the light will be absorbed. Strongly absorbing chromophores, like extended quinones, can have ϵ values over 10,000 [2].
- **The Chromophore:** The absorption around 388 nm is characteristic of the *ortho*-quinone group itself. Isolated carbonyl groups have transitions at much lower wavelengths (e.g., $n \rightarrow \pi^*$ at 290 nm), but conjugation within the quinone structure shifts the absorption to longer wavelengths (lower energy) [2].
- **Critical Consideration: Reactivity:** *ortho*-Quinones are highly reactive and unstable molecules. A study on similar catechol-derived *ortho*-quinones reported that they can degrade rapidly at neutral pH, with half-lives ranging from a few minutes to under an hour [3]. This extreme reactivity must be accounted for in experimental design, as it can significantly affect the obtained spectrum.

Proposed Experimental Workflow

Based on the available information, here is a generalized workflow for obtaining UV-Vis data on similar unstable quinone compounds.



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Experimental workflow for unstable quinones

Navigating Data Gaps and Next Steps

The scarcity of detailed spectral parameters like molar absorptivity for *ortho*-benzoquinone is not unusual for highly reactive compounds. To proceed with your research:

- **Use the Provided Data:** The NIST λ_{max} of **388 nm** serves as a key benchmark for identifying *ortho*-benzoquinone in solution [1].
- **Prioritize Controlled Experiments:** The proposed workflow and findings on quinone instability [3] are critical for your experimental design. Focus on rapid measurement and environmental control.
- **Explore Specialized Databases:** For more comprehensive data, consider searching specialized chemical databases like Reaxys or SciFinder, which may contain deeper archival information.

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References

1. o-Benzoquinone - the NIST WebBook [webbook.nist.gov]
2. -Visible UV Spectroscopy [www2.chemistry.msu.edu]
3. The Metabolic Fate of ortho-Quinones Derived from ... [mdpi.com]

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